Resminostat

Übersicht

Beschreibung

Resminostat, also known as 4SC-201 or RAS2410, is an orally bioavailable inhibitor of histone deacetylases (HDACs). HDAC inhibitors are antineoplastic agents . In 2011, the German drug maker 4SC was granted orphan drug designation for this compound by the US FDA for the treatment of hepatocellular carcinoma (HCC) .

Molecular Structure Analysis

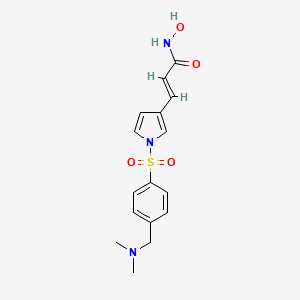

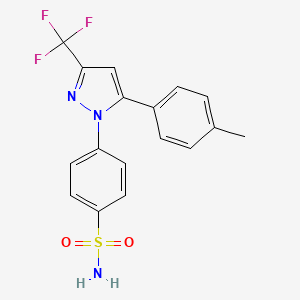

This compound has a chemical formula of C16H19N3O4S and a molar mass of 349.41 g·mol−1 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Chemical Reactions Analysis

This compound has shown to have a dose-dependent inhibitory effect on HDACs and induced acetylation of histone and non-histone proteins resulting in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling .

Wissenschaftliche Forschungsanwendungen

Onkologie-Anwendungen

Resminostat ist ein oral verabreichtes Histon-Deacetylase (HDAC)-Inhibitor, der möglicherweise eine neuartige Therapie für ein breites Spektrum von onkologischen Indikationen darstellt . Es hat Selektivität für HDAC-Enzyme der Klassen I, IIB und IV gezeigt, mit einer besonderen Spezifität für die Hemmung des Proteins HDAC6, das in der Metastasierung aktiv ist .

Hemmung des Tumorwachstums und der Metastasierung

This compound hat das Potenzial, Patienten durch Hemmung des Tumorwachstums und der Metastasierung einen signifikanten Nutzen zu bringen . Es induziert Veränderungen in der Genexpression von Tumorzellen und dereguliert Signalwege, die an der Zelldifferenzierung beteiligt sind, wie z. B. die WNT-Signalgebung .

Induktion von Tumorregression

This compound kann eine Tumorregression induzieren . Es reguliert die Expression von Th1-Genen nach oben und reduziert die Expression von Th2-Linien-assoziierten Genen . Ein Ungleichgewicht zwischen Th1- und Th2-Zellen wird als zur Pathogenese von CTCL beizutragen angesehen .

Verbesserung der körpereigenen Immunantwort gegen Krebs

This compound verstärkt die körpereigene Immunantwort gegen Krebs . Es erhöht die Immunogenität von Tumoren, indem es die Erkennung und Abtötung durch natürliche Killerzellen (NK-Zellen) verbessert, die Expression und Präsentation von tumorassoziierten Antigenen (die T-Zell-Funktionen unterstützen) erhöht und unspezifische Immunsuppressionsmechanismen reduziert .

Kombinationstherapie

Es wurde gezeigt, dass this compound additive, synergistische Antitumor-Effekte erzeugt, wenn es mit etablierten Therapien wie Irinotecan oder Sorafenib kombiniert wird . Es wurde auch mit Ruxolitinib (JAKi) kombiniert, um zytotoxische Effekte auszuüben und die Proliferation von CTCL-Zelllinien (MyLa, SeAx) in vitro zu hemmen .

Wirkmechanismus

Target of Action

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor . It selectively targets class I, IIB, and IV HDACs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

This compound interacts with its targets (HDACs) by inhibiting their activity . This inhibition results in an accumulation of highly acetylated histones, followed by an abduction of chromatin remodeling, inhibition of tumor suppressor genes transcription and cell division, and finally tumor cell apoptosis . This compound also restrains the phosphorylation of 4E-BP1 and p70S6k, indicating a disturbance with the Akt signaling pathway .

Biochemical Pathways

The inhibition of HDACs by this compound leads to changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . This is significant because changes in cell differentiation are often the cause for tumor progression, metastasis, and acquired resistance to anti-cancer treatment .

Result of Action

The treatment of this compound leads to a drop of Bim and Bax protein level and Bcl-xL level . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis or even inducing tumor regression . In addition to these effects on the differentiation of tumor cells, this compound also increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

Safety and Hazards

Zukünftige Richtungen

Resminostat has undergone a phase II clinical trial. In the recent multicentered phase II SHELTER study, patients with advanced HCC were given this compound in a 5-day-on and 9-day-off pattern along with Sorafenib administration. The combination of this compound and Sorafenib achieved an unexpected 70% progression free survival at 12 weeks and the overall survival of HCC patients were improved from 3 to 8 months .

Biochemische Analyse

Biochemical Properties

Resminostat plays a crucial role in biochemical reactions by inhibiting HDAC enzymes, specifically class I, IIb, and IV HDACs . This inhibition leads to an accumulation of acetylated histones, which affects chromatin structure and gene expression. This compound interacts with various biomolecules, including histone proteins and transcription factors, to exert its effects. The nature of these interactions involves binding to the active site of HDACs, thereby preventing the deacetylation of histones and other proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by altering the expression of genes involved in these processes . This compound influences cell signaling pathways, such as the Akt/mTOR and MAPK pathways, by inhibiting the phosphorylation of key proteins . Additionally, it affects gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes . This compound also impacts cellular metabolism by modulating the expression of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDACs, which leads to an accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. This compound binds to the active site of HDACs, preventing the deacetylation of histones and other proteins . This inhibition disrupts the function of HDACs, leading to the activation of tumor suppressor genes and the inhibition of oncogenes . Additionally, this compound affects the phosphorylation of proteins involved in cell signaling pathways, such as 4E-BP1 and p70S6k, indicating a disturbance in the Akt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its activity over extended periods . Its effects on cellular function can vary depending on the duration of treatment. Long-term exposure to this compound has been shown to induce sustained changes in gene expression and cellular metabolism . Additionally, this compound’s stability and degradation in laboratory settings have been well-documented, with the compound maintaining its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antitumor effects, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound can also cause toxic or adverse effects, such as gastrointestinal disturbances and thrombocytopenia . Threshold effects have been observed, with certain dosages required to achieve significant antitumor activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to histone acetylation and deacetylation . It interacts with enzymes such as HDACs and cofactors involved in these pathways. This compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism . Additionally, this compound has been shown to modulate the expression of metabolic enzymes, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its efficacy and activity . Studies have shown that this compound is distributed throughout the body, with significant accumulation in tumor tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear targets . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The nuclear localization of this compound is essential for its inhibition of HDACs and subsequent effects on gene expression and cellular function .

Eigenschaften

IUPAC Name |

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECGNJPYVFEKOD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235587 | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864814-88-0 | |

| Record name | Resminostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864814-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resminostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resminostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESMINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)